REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:41]=[CH:40][CH:39]=[C:38]([F:42])[C:4]=1[CH2:5][N:6]([C:12]1[S:13][C:14]([C:29]2[CH:34]=[CH:33][C:32]([N+:35]([O-])=O)=[CH:31][CH:30]=2)=[C:15]([CH2:22][N:23]([CH2:25][CH2:26][O:27][CH3:28])[CH3:24])[C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:7]([O:9][CH2:10][CH3:11])=[O:8]>C(OCC)C.C(O)C.[C].[Pd]>[F:2][C:3]1[CH:41]=[CH:40][CH:39]=[C:38]([F:42])[C:4]=1[CH2:5][N:6]([C:12]1[S:13][C:14]([C:29]2[CH:30]=[CH:31][C:32]([NH2:35])=[CH:33][CH:34]=2)=[C:15]([CH2:22][N:23]([CH2:25][CH2:26][O:27][CH3:28])[CH3:24])[C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12.43 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CN(C(=O)OCC)C=2SC(=C(C2C(=O)OCC)CN(C)CCOC)C2=CC=C(C=C2)[N+](=O)[O-])C(=CC=C1)F
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
315 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
3.73 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously under hydrogen atmosphere for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN(C(=O)OCC)C=2SC(=C(C2C(=O)OCC)CN(C)CCOC)C2=CC=C(C=C2)N)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |